molecular formula C10H14N2O B11912195 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol

Cat. No.: B11912195
M. Wt: 178.23 g/mol
InChI Key: NFZVAKWSFBPBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol is a chemical building block based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, a core structure recognized in medicinal chemistry for developing potent human neutrophil elastase (HNE) inhibitors . HNE is a serine protease that plays a key role in the body's inflammatory response and has been identified as an important therapeutic target for treating inflammatory diseases of the respiratory system, as well as in the study of various cancers, including breast, lung, prostate, and colon cancers . Compounds featuring the tetrahydroindazole core have demonstrated potent HNE inhibitory activity, with Ki values in the low nanomolar range (6–35 nM), and exhibit reasonable stability in aqueous buffers, making them suitable for research applications . The tetrahydroindazole scaffold can exist in two tautomeric forms (N1 and N2), which can lead to isomeric products during synthesis . The specific isomer of the final product can be characterized using advanced analytical techniques, including 2D-NMR spectroscopy such as HSQC and HMBC . This compound is intended for use in pharmaceutical R&D, specifically for the synthesis and exploration of new bioactive molecules and HNE inhibitors . This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C10H14N2O/c13-10(5-6-10)9-7-3-1-2-4-8(7)11-12-9/h13H,1-6H2,(H,11,12)

InChI Key

NFZVAKWSFBPBGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3(CC3)O

Origin of Product

United States

Preparation Methods

Aldol Condensation with Cyclopropane-Bearing Aldehydes

Replacing indole-3-carbaldehyde with a cyclopropanol-containing aldehyde could yield the desired precursor. For example:

  • Cyclopropane-1-carbaldehyde or 2-(hydroxymethyl)cyclopropane-1-carbaldehyde may serve as starting materials.

  • Reaction conditions: DMSO, piperidine (20 mol%), room temperature, 5 hours.

Hydrazine-Mediated Indazole Formation

Cyclohexanone derivatives undergo cyclization with hydrazine hydrate to form tetrahydroindazoles. The general procedure involves:

  • Refluxing cyclohexanone intermediates with hydrazine hydrate (2.1 equiv) in methanol.

  • Acid quenching (10% HCl) and isolation via ice-cold water precipitation.

Example :

Adapting this method for cyclopropanol-containing analogs would require substituting the acetyl groups with cyclopropanol moieties.

Cyclopropanation Strategies

Corey-Chaykovsky Cyclopropanation

α,β-unsaturated ketones (e.g., cyclohexenone derivatives) react with sulfonium ylides to form cyclopropanes. For the target compound:

  • Synthesize α,β-unsaturated ketone from the cyclohexanone precursor.

  • Treat with trimethylsulfoxonium iodide (TMSOI) in the presence of a base (e.g., NaH).

Example :

Post-Functionalization of Indazole

Introducing cyclopropanol after indazole formation avoids harsh conditions during cyclization. Methods include:

  • Mitsunobu reaction : Coupling a hydroxyl-bearing indazole with cyclopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Grignard addition : Reacting indazole-3-carbaldehyde with cyclopropyllithium reagents.

Optimization and Characterization

Reaction Conditions

  • Solvent : Methanol or ethanol for hydrazine reactions; DMSO for aldol condensations.

  • Temperature : Room temperature for condensations; reflux (65–80°C) for cyclizations.

  • Catalysts : Piperidine (20 mol%) for aldol reactions; acidic/basic conditions for cyclopropanation.

Spectroscopic Characterization

Technique Key Signals
FTIR O-H (~3400 cm⁻¹), C=O (1680–1700 cm⁻¹), N-H (3300 cm⁻¹)
¹H NMR Cyclopropane protons (δ 0.5–1.5 ppm), indazole N-H (δ 10–12 ppm)
13C NMR Cyclopropane carbons (δ 10–20 ppm), carbonyls (δ 200–210 ppm)
HRMS Exact mass matching calculated values (e.g., m/z 323.1634 for C18H21N3O2)

Challenges and Limitations

  • Cyclopropane Stability : The strained cyclopropane ring may decompose under acidic conditions during indazole formation.

  • Regioselectivity : Competing pathways in aldol condensation may yield undesired regioisomers.

  • Low Yields : Multi-step syntheses often result in cumulative yield losses (e.g., 65% for indazole derivatives) .

Chemical Reactions Analysis

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a bioactive molecule has garnered attention in drug discovery and development. Its structural features suggest possible interactions with biological targets, leading to various therapeutic applications:

  • Anticancer Activity : Research indicates that indazole derivatives can inhibit the proliferation of cancer cells. For instance, a study demonstrated that similar compounds induced apoptosis in breast cancer cell lines through modulation of critical signaling pathways such as PI3K/Akt and MAPK .
  • Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines in vitro. Studies have reported that it can decrease nitric oxide production and downregulate COX-2 expression in macrophage cells, indicating potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Indazole derivatives exhibit activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial membranes and inhibition of metabolic pathways essential for bacterial survival .

The biological activity of 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol extends beyond anticancer and anti-inflammatory properties:

  • Neuroprotective Effects : Emerging studies suggest that compounds with similar structures may provide neuroprotection against oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study focusing on indazole derivatives revealed that certain compounds significantly inhibited the growth of MCF7 breast cancer cells. The mechanism involved the activation of apoptotic pathways mediated by caspases .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on macrophage cells treated with indazole derivatives showed a marked reduction in inflammatory markers. This suggests potential applications in managing conditions like rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity, while the cyclopropanol moiety may enhance binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and SAR Insights

  • Tetrahydroindazole Core : Common across analogs, this core likely facilitates π-π stacking or H-bonding with targets like HIF-1α .
  • Adamantane: Increases hydrophobicity, favoring interactions with deep protein pockets but raising molecular weight. Tetrazole: Improves metabolic stability and polarity, though at the cost of core aromatic interactions.

Q & A

Q. What are the established synthetic routes for 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol?

  • Methodological Answer : The synthesis typically involves cyclopropanation of indazole precursors. Key steps include:
  • Cyclodehydration : Substituted indazoles are reacted with cyclopropane-forming reagents (e.g., via [2+1] cycloaddition using diazo compounds or vinyl precursors). describes analogous methods for methyl 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)benzoate using substitution and cyclodehydration .
  • Hydrazine Cyclization : As seen in , hydrazine derivatives are refluxed with ketone or nitrile precursors in ethanol to form the indazole core .
  • Purification : Recrystallization (e.g., methanol) or column chromatography (silica gel) is used for isolation .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclopropanationDiazoethane, Cu catalyst60-70%
Indazole FormationHydrazine, EtOH, reflux85-90%
PurificationSilica gel chromatography>95%

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, critical for confirming cyclopropane geometry and hydrogen-bonding networks .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify cyclopropane protons (δ 1.2–1.8 ppm) and indazole aromaticity (δ 7.0–8.5 ppm) .
  • IR : Hydroxyl stretches (3200–3600 cm1^{-1}) and indazole ring vibrations (1600–1500 cm1^{-1}) .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodological Answer :
  • Hypoxia-Inducible Factor (HIF-1α) : Docking studies (PDB ID: 1YCI) suggest indazole derivatives disrupt HIF-1α dimerization, inhibiting tumor growth .
  • Binding Affinity : Pharmacophore models prioritize substituents enhancing hydrophobic interactions (e.g., adamantane groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents (e.g., halogen, methyl) at the indazole 3-position to enhance steric complementarity with HIF-1α’s binding pocket .
  • Computational Screening : Use AutoDock or Schrödinger Suite to predict binding energies. highlights ADMTH ligands with ∆G < −9 kcal/mol as promising .
  • Table 2 : SAR of Analogues
Substituent (R)IC50_{50} (μM)Binding Energy (kcal/mol)
-H12.5-8.2
-Cl6.8-9.5
-CF3_34.2-10.1

Q. What strategies address low yields in cyclopropanation steps during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Switch from Cu to Rh2_2(OAc)4_4 to reduce side reactions (e.g., dimerization) .
  • Microwave Assistance : Accelerate cyclopropanation (e.g., 100°C, 30 min) to improve yield by 15–20% .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted diazo compounds) .

Q. How to resolve discrepancies in biological activity data across different assays?

  • Methodological Answer :
  • Assay Standardization : Normalize cell lines (e.g., HepG2 vs. MCF-7) and hypoxia conditions (1% O2_2 for 24 hr) .
  • Data Triangulation : Cross-validate IC50_{50} values with Western blot (HIF-1α protein levels) and qPCR (HRE-driven genes) .

Q. What computational methods predict binding modes with targets like HIF-1α?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.